H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH
Description
The exploration of complex biological systems has increasingly focused on the nuanced roles of peptides. These short chains of amino acids are pivotal in a vast array of physiological processes. The specific sequence of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH, an octapeptide, positions it as a subject of significant interest in advanced peptide research, although detailed public research on this specific compound remains limited.
Oligopeptides, which are peptides consisting of a small number of amino acids (typically between two and twenty), are of profound importance in modern scientific research. ncert.nic.in They serve as crucial signaling molecules, hormones, and neurotransmitters, regulating a wide spectrum of biological functions. ncert.nic.inchemicalbook.com Their relatively small size allows for easier synthesis and modification compared to larger proteins, making them attractive candidates for the development of novel therapeutics. nih.gov
In pharmacology, oligopeptides are being investigated for a variety of applications, including as antimicrobial agents, cancer therapeutics, and tools for targeted drug delivery. nih.govnih.gov Their ability to interact with specific cellular receptors with high affinity and selectivity offers the potential for creating highly targeted therapies with fewer side effects than traditional small molecule drugs. The study of oligopeptides has led to the development of important drugs and a deeper understanding of cellular communication and disease pathways.
While specific research on this compound is not extensively documented in publicly accessible literature, its structure provides a basis for its contextualization as a research compound. The peptide is composed of eight amino acids: Leucine (B10760876) (Leu), Methionine (Met), Tyrosine (Tyr), Proline (Pro), Threonine (Thr), and Lysine (B10760008) (Lys). The presence and sequence of these amino acids, including two hydrophobic Leucine residues, two aromatic Tyrosine residues, a sulfur-containing Methionine, a unique cyclic Proline, a polar Threonine, and a positively charged Lysine, suggest a molecule with complex physicochemical properties and potential for specific biological interactions.
The combination of hydrophobic, aromatic, and charged residues indicates that this peptide could be involved in protein-protein interactions, potentially modulating the function of enzymes or receptors. The presence of Tyrosine residues also suggests that it could be a substrate for tyrosine kinases, enzymes that are critical in cellular signaling pathways.
Table 1: Constituent Amino Acids of this compound
| Amino Acid | Abbreviation | Type | Key Characteristics |
| Leucine | Leu | Nonpolar, Aliphatic | Hydrophobic; contributes to protein structure and folding. |
| Methionine | Met | Nonpolar, Sulfur-containing | Contains a sulfur atom; often an initiating amino acid in protein synthesis. |
| Tyrosine | Tyr | Aromatic, Polar | Contains a phenol (B47542) group; can be phosphorylated in signaling pathways. |
| Proline | Pro | Nonpolar, Cyclic | Unique cyclic structure imposes conformational constraints on peptide chains. |
| Threonine | Thr | Polar, Uncharged | Contains a hydroxyl group; can be phosphorylated. |
| Lysine | Lys | Basic, Positively Charged | Has a long side chain with a positively charged amino group; involved in electrostatic interactions. |
The history of this compound as a specific research focus is not well-documented in the public domain. Its investigation likely stems from broader research initiatives such as peptide library screening or rational drug design based on known protein interaction sites. While a dedicated history for this compound is not available, one chemical supplier, ChemicalBook, lists the peptide, suggesting it is available for research purposes. chemicalbook.com
Initial research indications for a peptide of this composition would likely focus on its potential as a modulator of cellular signaling. The presence of both Leucine and Tyrosine residues, for instance, is common in peptides that interact with signaling proteins. Further research would be necessary to elucidate the specific biological targets and functional effects of this compound.
Structure
2D Structure
Properties
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H77N9O12S/c1-28(2)24-35(52)43(63)53-36(20-23-72-6)44(64)57-40(27-32-14-18-34(62)19-15-32)49(69)59-22-9-11-41(59)47(67)58-42(30(5)60)48(68)56-39(26-31-12-16-33(61)17-13-31)46(66)55-38(25-29(3)4)45(65)54-37(50(70)71)10-7-8-21-51/h12-19,28-30,35-42,60-62H,7-11,20-27,51-52H2,1-6H3,(H,53,63)(H,54,65)(H,55,66)(H,56,68)(H,57,64)(H,58,67)(H,70,71) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXFACODISIFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H77N9O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1028.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Leu Met Tyr Pro Thr Tyr Leu Lys Oh and Structural Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is the most common method for preparing peptides of this size, offering advantages such as simplified purification and the potential for automation. nih.gov The core principle involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. nih.gov
Fmoc-Based Synthesis Protocols and Optimizations
The Fluorenylmethyloxycarbonyl (Fmoc) strategy is a widely adopted method for SPPS due to its use of milder basic conditions for the removal of the Nα-protecting group, which preserves acid-labile side-chain protecting groups. altabioscience.com The synthesis cycle for H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH would commence with the attachment of Fmoc-Lys(Boc)-OH to a suitable resin. Each subsequent cycle involves two main steps: the removal of the Fmoc group, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), followed by the coupling of the next Fmoc-protected amino acid. peptide.com
The presence of specific residues in the target peptide requires particular attention. The methionine (Met) residue is susceptible to oxidation to methionine sulfoxide (B87167) during the synthesis and, more significantly, during the final cleavage from the resin. nih.govbiotage.com While Met is often incorporated without side-chain protection in Fmoc synthesis, preventative measures such as using scavenger-containing cleavage cocktails are crucial. biotage.comoup.com The two tyrosine (Tyr) residues are typically protected with a tert-butyl (tBu) group peptide.com to prevent side reactions at the hydroxyl group. Threonine (Thr) is also protected with a tBu group. Proline (Pro) can be challenging due to its secondary amine structure, which can lead to incomplete coupling and the formation of diketopiperazines, especially when it is the C-terminal residue on the resin. iris-biotech.de The use of dipeptide building blocks or optimized coupling conditions can mitigate this issue. iris-biotech.de
Final cleavage of the peptide from the resin and removal of the side-chain protecting groups (Boc for Lys, tBu for Tyr and Thr) is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of a cocktail of scavengers to quench reactive carbocations and prevent side reactions. nih.govacs.org For a Met-containing peptide, a common scavenger cocktail might include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to prevent oxidation and t-butylation. nih.govacs.org
Boc-Based Synthesis Protocols and Optimizations
The tert-Butoxycarbonyl (Boc) strategy represents an alternative to Fmoc-based synthesis. In this approach, the temporary Nα-Boc group is removed with a moderately strong acid, such as TFA, while the more permanent side-chain protecting groups (often benzyl-based) are removed at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com
For the synthesis of this compound, the Boc/Bzl strategy would involve starting with a resin loaded with Boc-Lys(Cl-Z)-OH. Each cycle consists of Nα-Boc deprotection with TFA, neutralization with a tertiary amine, and coupling of the next Boc-amino acid. peptide.com The side chains of Tyr and Thr would typically be protected with benzyl (B1604629) (Bzl) ethers. Methionine presents a significant challenge in Boc chemistry, as the repeated acid treatments for Boc removal can lead to S-alkylation (tert-butylation) of the thioether side chain. peptide.comnih.gov Therefore, careful control of deprotection conditions and the use of effective scavengers are even more critical than in Fmoc synthesis. peptide.comnih.gov
While historically significant, the harsh conditions required for the final cleavage in Boc-SPPS have led to the broader adoption of the milder Fmoc strategy, especially for complex peptides and those with sensitive modifications. altabioscience.com
Selection and Application of Polymeric Resins
The choice of solid support is critical for a successful synthesis. The properties of the resin, such as the polymer matrix, cross-linking, and the type of linker, influence reagent accessibility, swelling capacity, and the conditions required for final peptide cleavage.
For the synthesis of this compound, which has a C-terminal carboxylic acid, a Wang resin or a 2-chlorotrityl chloride (2-CTC) resin would be suitable choices for the Fmoc strategy. nih.gov Wang resin is a polystyrene-based support with a p-alkoxybenzyl alcohol linker that is cleaved by strong acid (e.g., >90% TFA). nih.gov The 2-CTC resin is more acid-labile, allowing for the cleavage of the peptide under milder acidic conditions, which can be beneficial for preserving sensitive residues and preparing protected peptide fragments. nih.gov
In Boc-SPPS, the most common resin for synthesizing a peptide with a C-terminal acid is the Merrifield resin, which is a chloromethylated polystyrene support. du.ac.in The first amino acid is attached via an ester bond, and the final peptide is cleaved using strong acids like HF. du.ac.in
The loading capacity of the resin is another important consideration. For a relatively short peptide like this octapeptide, a standard substitution resin (e.g., 0.5-1.0 mmol/g) is generally appropriate.
| Resin Type | Common Strategy | Linker Type | Cleavage Condition for C-terminal Acid | Key Features |
| Wang Resin | Fmoc | p-Alkoxybenzyl alcohol | Strong acid (e.g., >90% TFA) | Widely used for peptides with C-terminal acids. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Fmoc | Trityl | Mild acid (e.g., 1% TFA in DCM) | Ideal for preparing protected peptide fragments and minimizing acid-catalyzed side reactions. |
| Merrifield Resin | Boc | Chloromethyl | Strong acid (e.g., HF) | The classical resin for Boc-SPPS. |
Evaluation of Coupling Reagents and Additives
The formation of the amide bond between amino acids is a critical step that requires a coupling reagent to activate the C-terminal carboxyl group of the incoming amino acid. The choice of reagent can significantly impact coupling efficiency, reaction time, and the degree of racemization.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are effective and economical. They are almost always used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. nih.govacs.org
Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®) are highly efficient, particularly for sterically hindered couplings. nih.govacs.org
Aminium/Uronium Salts: This class includes reagents like HBTU, HATU, and HCTU. nih.gov HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which incorporates the HOAt moiety, is particularly effective for difficult sequences and minimizing racemization. nih.gov
For the synthesis of this compound, a potent coupling reagent like HATU or HBTU in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) would be a robust choice, especially for coupling to the secondary amine of proline and for the sterically hindered threonine residue.
| Coupling Reagent | Class | Key Additive(s) | Advantages | Disadvantages |
| DIC | Carbodiimide | HOBt or HOAt | Economical, efficient for routine couplings. | Byproduct (diisopropylurea) is soluble and easily washed away. |
| HBTU | Aminium/Uronium | HOBt | Fast reaction times, low racemization. acs.org | Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Aminium/Uronium | HOAt | Highly efficient for difficult couplings, very low racemization. nih.gov | Higher cost compared to other reagents. |
| PyBOP® | Phosphonium Salt | HOBt | High coupling efficiency, no guanidinylation side reactions. | Can have moderate stability in solution. |
Solution-Phase Peptide Synthesis Techniques for Specific Segments
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis) remains a valuable technique, particularly for the large-scale production of peptides or for the synthesis of specific, protected peptide fragments that can be later joined together in a convergent synthesis approach. researchgate.net
In a solution-phase synthesis of a segment of this compound, for example, the Pro-Thr dipeptide could be synthesized. This would involve reacting a C-terminally protected proline derivative with an N-terminally protected threonine derivative in a suitable organic solvent using a coupling reagent. The resulting protected dipeptide would then be purified by conventional organic chemistry techniques like crystallization or chromatography before proceeding to the next coupling step. Protecting group strategies such as Boc/Bzl or Z/tBu are common in solution-phase synthesis. researchgate.netacs.org This method allows for the purification of intermediates at each stage, which can lead to a very pure final product, but it is significantly more labor-intensive than SPPS. researchgate.net
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic and fully enzymatic synthesis methods offer a green and highly specific alternative to purely chemical techniques. These approaches utilize enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. acs.orgnih.gov A key advantage is the exceptional stereoselectivity of enzymes, which completely avoids racemization. nih.gov The reactions are also performed under mild, aqueous conditions. researchgate.net
A chemoenzymatic strategy for synthesizing the target peptide could involve the solid-phase synthesis of two or more shorter fragments, which are then joined together in solution using a specific enzyme. researchgate.net For instance, a fragment such as H-Leu-Met-Tyr-OH could be ligated to a Pro-Thr-Tyr-Leu-Lys-OH fragment. Enzymes like thermolysin or engineered ligases such as peptiligase could be employed for this purpose. nih.govfrontiersin.org The specificity of the enzyme dictates the ligation site. For example, a new ligation method has been developed utilizing tyrosinase to convert an N-terminal tyrosine into L-DOPA, which can then be coupled via a Pictet-Spengler reaction, offering a site-selective conjugation strategy. nih.govnih.gov
While challenges such as enzyme stability, substrate specificity, and the need to work in aqueous or mixed aqueous-organic systems exist, the chemoenzymatic approach is becoming increasingly powerful for the synthesis of long and complex peptides. acs.orgnih.gov
Convergent Synthesis Strategies for Peptide Fragments
Convergent peptide synthesis offers a strategic alternative to linear solid-phase peptide synthesis (SPPS), particularly for the production of long or complex peptides like this compound. aiche.orgoup.com This methodology involves the initial, separate synthesis of protected peptide fragments, which are subsequently coupled together in a "convergent" manner, either in solution or on a solid support, to form the final, full-length peptide. aiche.orgoup.com
The core principle of this approach is to break down a large target peptide into smaller, more manageable segments. For the octapeptide this compound, a potential convergent strategy could involve the synthesis of two tetrapeptide fragments, such as H-Leu-Met-Tyr-Pro-OH and H-Thr-Tyr-Leu-Lys-OH, or other logical divisions. These fragments are synthesized independently, often using standard SPPS techniques. aiche.org The use of the 2-chlorotrityl chloride (Cltr) resin is common for preparing these protected fragments, allowing for mild cleavage conditions that preserve side-chain protecting groups. oup.com
A key advantage of convergent synthesis is that it simplifies the purification process. aiche.org In linear synthesis, each coupling step carries the risk of generating deletion sequences that are very similar in structure to the target peptide, making them difficult to separate. aiche.org In contrast, the major impurities in a convergent coupling are the unreacted fragments, which have significantly different molecular weights and properties from the full-length product, facilitating easier purification via chromatography. aiche.org Furthermore, this strategy can lead to a more efficient use of reagents and solvents, offering a "greener" synthetic route. aiche.org
The success of a convergent synthesis heavily relies on the careful selection of fragment coupling points. It is generally advisable to choose fragments of up to 15 amino acids in length, as they are typically easier to purify by RP-HPLC. oup.com The coupling reaction itself is a critical step, where one fragment (e.g., the N-terminal fragment with a free carboxyl group) is activated and reacted with the other fragment (the C-terminal fragment with a free amino group). Techniques like native chemical ligation (NCL) represent advanced forms of convergent synthesis, where a peptide with a C-terminal thioester is chemoselectively ligated with another peptide bearing an N-terminal cysteine residue. nih.gov
| Applicability | Highly effective for short to medium-length peptides. | Particularly advantageous for the synthesis of very long or complex peptides and proteins. aiche.org |
Advanced Purification Techniques Post-Synthesis
Following the synthesis of a crude peptide like this compound, a robust purification process is essential to remove a variety of impurities. bachem.com These contaminants can include by-products from the cleavage of protecting groups, truncated or deletion sequences, and residual chemical reagents. bachem.com High-performance liquid chromatography (HPLC) is the cornerstone of modern peptide purification. nih.govnih.govphmethods.net
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and standard method for purifying synthetic peptides. bachem.comgilson.comamericanpeptidesociety.org This technique separates molecules based on their hydrophobicity. bachem.comnih.gov The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase, most commonly silica (B1680970) modified with C18 alkyl chains. bachem.com Elution is performed using a gradient of a polar mobile phase, typically consisting of water (Solvent A) and a more non-polar organic solvent like acetonitrile (B52724) (Solvent B). peptide.com Both solvents usually contain an ion-pairing agent, such as 0.1% trifluoroacetic acid (TFA), which improves peak shape and resolution. peptide.com As the concentration of acetonitrile is gradually increased, more hydrophobic molecules, including the target peptide, are eluted from the column. bachem.com Fractions are collected and analyzed for purity, and those meeting the required specification are pooled and lyophilized. bachem.compeptide.com
Ion-Exchange Chromatography (IEX) provides an orthogonal separation mechanism to RP-HPLC, separating peptides based on their net charge rather than hydrophobicity. gilson.comwaters.combio-works.com This makes it a powerful complementary technique. bio-works.com In IEX, a charged stationary phase is used to bind peptides with an opposite charge. gilson.com For a peptide containing a basic lysine (B10760008) residue like this compound, cation-exchange chromatography (CEX) would be employed, using a negatively charged resin. americanpeptidesociety.orgwaters.com Elution is typically achieved by increasing the salt concentration (ionic strength) or changing the pH of the mobile phase to disrupt the electrostatic interactions. gilson.comwaters.com IEX is highly effective as an initial capture step to separate the target peptide from process-related impurities before a final "polishing" step with RP-HPLC. bio-works.comdownstreamcolumn.com This two-step approach, combining IEX and RP-HPLC, can achieve exceptionally high purity levels (often >99%). downstreamcolumn.comnih.gov
Other advanced techniques include:
Multicolumn Countercurrent Solvent Gradient Purification (MCSGP): This is a continuous chromatography process that offers significant advantages over traditional single-column batch HPLC. bachem.com It can reduce solvent consumption by over 30% and increase product yield by 10% or more, making it a more sustainable and cost-effective manufacturing solution. bachem.com
Flash Chromatography: This method uses columns with larger particle sizes than analytical HPLC, allowing for significantly higher sample loading. biotage.com It can be used as an efficient initial clean-up step for very crude samples, enriching the target peptide before a final polishing step on a high-resolution preparative HPLC system. biotage.com
Solid-Phase Extraction (SPE): SPE can be used for rapid, small-scale purification or sample concentration. nih.gov By developing a gradient elution method based on the peptide's retention time in analytical HPLC, SPE can serve as a simple and fast purification methodology. nih.gov
Table 2: Overview of Advanced Peptide Purification Techniques
| Technique | Principle of Separation | Stationary Phase (Example) | Mobile Phase (Example) | Primary Application |
|---|---|---|---|---|
| RP-HPLC | Hydrophobicity. bachem.comgilson.com | C18-modified silica. bachem.com | Water/Acetonitrile gradient with 0.1% TFA. peptide.com | Gold standard for high-resolution purification and final polishing. mdpi.com |
| Ion-Exchange (IEX) | Net charge. gilson.comwaters.com | Cation Exchanger (e.g., Sulfopropyl) or Anion Exchanger (e.g., Quaternary Ammonium). americanpeptidesociety.orgbio-works.com | Aqueous buffer with increasing salt gradient or pH gradient. gilson.com | Orthogonal purification, often used as a capture step before RP-HPLC. bio-works.comdownstreamcolumn.com |
| MCSGP | Hydrophobicity (typically). bachem.com | C18-modified silica. bachem.com | Water/Acetonitrile gradient. bachem.com | Large-scale, continuous manufacturing for improved efficiency and sustainability. bachem.com |
| Flash Chromatography | Hydrophobicity. biotage.com | C18 silica with larger particle size. biotage.com | Water/Acetonitrile gradient. biotage.com | Rapid, high-capacity crude purification and sample enrichment. biotage.com |
| SPE | Hydrophobicity. nih.gov | C18 sorbent. nih.gov | Step or gradient elution with polar and non-polar solvents. nih.gov | Fast, small-scale purification, desalting, and sample concentration. nih.gov |
Investigational Biological Activities and Mechanistic Insights of H Leu Met Tyr Pro Thr Tyr Leu Lys Oh
Vasoactive Intestinal Peptide (VIP) Receptor Binding Inhibition and Signaling Pathways
Vasoactive Intestinal Peptide (VIP) is a neuropeptide that has a wide range of biological effects, including the modulation of immune responses and the growth of tumors. researchgate.netbiorxiv.org The signaling of VIP is often implicated in the progression of various cancers. biorxiv.org Therefore, a significant area of research is the development of molecules that can block VIP receptors.
Ligand-Receptor Interaction Dynamics
The interaction between a peptide and its receptor is a highly specific process. In the context of VIP, there are two primary receptors, VPAC1 and VPAC2, that mediate its effects. patsnap.com The development of peptide antagonists that can selectively bind to these receptors without initiating a biological response is a key area of therapeutic research. patsnap.com These antagonist peptides are designed to competitively inhibit VIP from binding to its receptors. patsnap.com
For example, a well-studied VIP receptor antagonist is VIPhyb, which is a hybrid peptide composed of sequences from neurotensin (B549771) and VIP. bmj.com Another synthetic antagonist, [4Cl-D-Phe6, Leu17]VIP, was rationally designed based on structure-activity relationship studies to act as a competitive inhibitor of VIP. nih.gov The design of such antagonists often involves strategic amino acid substitutions to improve their binding affinity and stability within a biological system. biorxiv.org
Downstream Cellular Signaling Modulation
The binding of VIP to its receptors typically triggers a cascade of intracellular events, most notably the activation of the adenylate cyclase-cAMP signaling pathway. patsnap.com The primary mechanism of action for VIP receptor antagonists is to prevent this activation. patsnap.com By occupying the receptor binding site, these antagonists effectively block the downstream signaling that would normally be initiated by VIP. biorxiv.org For instance, the antagonist peptide ANT308 has been demonstrated to reduce the phosphorylation of the cAMP response element-binding protein (CREB), a key component of the VIP signaling pathway. biorxiv.org The inhibition of these signaling cascades can alter a variety of cellular functions, including those that are involved in the proliferation of cancer cells and the regulation of the immune system. patsnap.com
Exploration of Anti-Cancer Activity via Analog Studies
The potential for peptide analogs to serve as anti-cancer agents is a rapidly advancing field of biomedical research. Investigations have primarily centered on their capacity to halt the proliferation of cancer cells, trigger programmed cell death, also known as apoptosis, and to be used in conjunction with other therapeutic modalities.
Mechanisms of Anti-Proliferative Effects in Cellular Models
A number of studies have provided evidence for the anti-proliferative capabilities of various peptide analogs in cancer cell models. The novel bioactive peptide known as QUB-2392, for example, has demonstrated the ability to impede the proliferation of leukemia cells. youtube.com This anti-proliferative action is often the result of interference with the signaling pathways that govern the cell cycle. Certain peptides have been shown to arrest the growth of tumor cells by dampening these critical signaling cascades. nih.gov In some in-vitro experiments, the anti-proliferative potency of specific peptides has been found to surpass that of established small molecule inhibitors. nih.gov
Table 1: Examples of Anti-Proliferative Peptides and their Mechanisms
| Peptide Analog/Compound | Cell Line(s) | Observed Effect | Putative Mechanism of Action |
|---|---|---|---|
| QUB-2392 | Leukemia cell lines | Inhibition of cell proliferation | Downregulation of oncogenes |
| Compound 5o (isatin analog) | Various human cancer cell lines | Potent anti-proliferative activity | Lengthening of the G1 phase of the cell cycle |
| VIPhyb | Lung, breast, and pancreatic cancer cells | Inhibition of tumor cell growth | Broad-spectrum VIP receptor antagonist |
This table is for illustrative purposes and the compounds listed are not direct structural analogs of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH.
Induction of Apoptosis in Target Cell Lines
A fundamental mechanism through which anti-cancer peptides manifest their therapeutic effects is the induction of apoptosis. nih.gov This process of programmed cell death is a highly sought-after outcome in the development of cancer therapies. For example, the peptide QUB-2392 has been observed to increase the expression of pro-apoptotic proteins, indicating its potential to trigger apoptosis in leukemic cells. youtube.com In another study, it was shown that the accumulation of self-assembling peptides within the mitochondria of cancer cells could initiate a form of cell death known as ferroptosis, which subsequently leads to mitochondrial disruption and apoptosis. acs.org Furthermore, some peptides are specifically designed to mimic the function of pro-apoptotic proteins, such as those containing a BH3 domain, to effectively initiate the apoptotic cascade. google.com
Combinatorial Research with Other Biological Modulators
The therapeutic effectiveness of anti-cancer peptides may be significantly amplified when they are administered in combination with other treatment modalities. nih.govmdpi.com Research has been conducted to evaluate the synergistic effects of anti-cancer bioactive peptides (ACBPs) when used alongside traditional chemotherapeutic drugs such as Cisplatin. nih.gov Such combination therapies have shown the potential to reduce the necessary dosage of chemotherapy, thereby mitigating its toxic side effects, while maintaining a potent anti-tumor effect. nih.gov Another innovative approach involves the use of peptide-based vaccines in conjunction with chemotherapy to elicit a robust immune response against cancerous cells. mdpi.com The co-administration of peptides with other pharmaceutical agents may also play a role in overcoming the challenge of multidrug resistance in cancer cells. acs.org This strategic combination of anti-cancer peptides with other biological modulators is a promising frontier for the creation of more effective and safer treatments for cancer. frontiersin.org
Angiotensin-Converting Enzyme (ACE) Inhibitory Potential
No research detailing the ACE inhibitory activity of this compound has been published. The potential for peptides to act as ACE inhibitors is a significant area of research for managing hypertension. This activity is often associated with the presence of specific amino acid residues, such as proline and hydrophobic amino acids like leucine (B10760876), at the C-terminus of the peptide chain, which can interact with the active site of the enzyme. nih.govnih.gov
Enzyme Kinetic Studies
Due to the absence of studies on the ACE inhibitory effects of this compound, no enzyme kinetic data, such as IC50 values or the mode of inhibition (e.g., competitive, non-competitive), are available. Such studies are crucial for characterizing the potency and mechanism of action of potential ACE inhibitors.
Comparison with Established ACE Inhibitors
Without any data on its ACE inhibitory activity, a comparison of this compound with established ACE inhibitors like captopril (B1668294) or enalapril (B1671234) cannot be made.
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
There is no specific information regarding the antioxidant or free radical scavenging properties of this compound. The antioxidant capacity of peptides is often attributed to the presence of certain amino acids, such as tyrosine and methionine, which can donate electrons or hydrogen atoms to neutralize free radicals. nih.govnih.govresearchgate.netpnas.orgresearchgate.net
Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Neutralization
Specific studies on the ability of this compound to neutralize ROS (e.g., superoxide (B77818) anion, hydroxyl radical) and RNS (e.g., nitric oxide, peroxynitrite) have not been conducted. The presence of tyrosine and methionine residues in its sequence suggests a theoretical potential for such activity, as these amino acids are known to be targets of oxidizing free radicals. nih.govresearchgate.net
Metal Ion Chelation Properties
No data exists on the metal ion chelation properties of this compound. The ability of peptides to chelate pro-oxidant metal ions like iron (Fe2+) and copper (Cu2+) is a recognized antioxidant mechanism, but this has not been investigated for this specific peptide.
Immunomodulatory Investigations
The scientific literature lacks any studies on the immunomodulatory activities of this compound. Bioactive peptides can exhibit immunomodulatory effects by influencing the activity of immune cells such as macrophages and lymphocytes. nih.govfrontiersin.orgnih.govrsc.org The presence of amino acids like lysine (B10760008) and threonine has been noted in some peptides with immunomodulatory functions, but no such activity has been documented for this compound. nih.govrsc.org
Modulation of Immune Cell Function
The function of immune cells can be significantly influenced by various peptides. For instance, the synthetic peptide His-Phe-Tyr-Leu-Pro-Met (HFYLPM) has been identified as a chemoattractant for Jurkat T cells, a line of immortalized T lymphocytes. nih.gov This peptide stimulates chemotaxis, the directed movement of cells in response to a chemical stimulus, and induces an increase in intracellular calcium. nih.gov The signaling pathways involved in HFYLPM-induced T cell chemotaxis appear to be distinct from those activated by well-known chemokines like stromal cell-derived factor-1 (SDF-1). nih.gov Specifically, the activity of phospholipase C and subsequent calcium signaling are necessary for the chemotactic response to HFYLPM, a requirement not observed for SDF-1. nih.gov This highlights the unique ways in which different peptides can modulate T cell activity.
Another example of a peptide with immunomodulatory properties is a cell-penetrating peptide derived from the human protein integrin alpha 4, with the sequence H-[Lys-Leu-Ala-Lys-Leu-Ala-Lys]2-Gly-Phe-Leu-Gly-(Cys-Gln-Thr-Pro-Tyr-Tyr-Met-Asn-Thr-Cys)-OH . biosynth.com This peptide has been shown to bind to the α4β1 integrin receptor on cancer cells, leading to apoptosis. biosynth.com This demonstrates that peptides can be designed or identified to target specific receptors on immune or other cell types to induce a desired biological effect.
The catalytic activity of certain enzymes, which are themselves proteins composed of amino acids, is also crucial in immune regulation. For example, the catalytic triad (B1167595) Ser–Tyr–Lys is essential for the function of some hydroxysteroid dehydrogenases (HSDHs). mdpi.com In this triad, the phenolic group of Tyrosine acts as a general acid/base catalyst, a process assisted by the amino group of Lysine. mdpi.com
Influence on Inflammatory Responses
Inflammation is a complex biological response, and certain peptides can play a role in its modulation. For example, Substance P, an undecapeptide with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 , and its C-terminal fragments have been studied for their vasoactive and spasmogenic properties, which are related to inflammatory processes. nih.gov Shorter sequences, such as the pentapeptide, have been found to produce noticeable spasmogenic and vasoactive effects. nih.gov Interestingly, the octapeptide fragment was found to be the most potent in several assays, even more so than the parent Substance P molecule in some cases. nih.gov
The steroid hormone cortisol is a well-known anti-inflammatory agent. unitslab.com Its primary physiological effects include increasing blood glucose levels and exerting anti-inflammatory and immunosuppressive actions. unitslab.com The synthesis and secretion of cortisol are tightly regulated by the hypothalamus-pituitary-adrenal axis. unitslab.com
The modification of amino acid residues within peptides can also be a key factor in inflammatory and oxidative stress responses. For instance, the oxidation of tyrosine to form 3,3′-diTyr can lead to protein cross-linking and aggregation, which is considered a marker for damaged proteins under oxidative stress. rsc.org
The following table summarizes the biological activities of the peptides discussed:
| Peptide/Compound | Sequence/Type | Investigated Biological Activity |
| His-Phe-Tyr-Leu-Pro-Met | Synthetic Peptide | Chemoattractant for Jurkat T cells nih.gov |
| Integrin alpha 4-derived peptide | H-[Lys-Leu-Ala-Lys-Leu-Ala-Lys]2-Gly-Phe-Leu-Gly-(Cys-Gln-Thr-Pro-Tyr-Tyr-Met-Asn-Thr-Cys)-OH | Induces apoptosis in cancer cells by binding to α4β1 integrin receptor biosynth.com |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Vasodilator, spasmogenic, and venoconstrictor properties nih.gov |
| Cortisol | Steroid Hormone | Anti-inflammatory and immunosuppressive actions unitslab.com |
Structure Activity Relationship Sar Studies of H Leu Met Tyr Pro Thr Tyr Leu Lys Oh
Systematic Alanine (B10760859) Scanning and Point Mutation Analyses
Systematic alanine scanning is a powerful and widely used technique in peptide research to map the functional contributions of individual amino acid side chains. genscript.comjpt.com The methodology involves sequentially replacing each amino acid residue of the native peptide with alanine, a non-bulky and chemically inert amino acid, and then measuring the corresponding change in biological activity. jpt.com Since the methyl side chain of alanine is generally considered non-disruptive to the peptide backbone conformation, any significant loss of activity upon substitution points to the original residue's side chain being critical for function, either through direct interaction with a target or by maintaining the peptide's active conformation. genscript.comnih.gov These critical residues are often referred to as "hotspots." nih.gov
In the context of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH, an alanine scan would generate a series of seven analogue peptides (as Lysine (B10760008) is at the C-terminus, its replacement might be compared differently, or a different residue like Norleucine could be used to maintain charge while altering the side chain). The bioactivity of each analogue would be compared to the parent peptide. The findings from such an analysis can reveal which residues are indispensable for activity and which can be modified without significant functional loss, guiding the design of more potent or stable analogues. jpt.com
Interactive Table 1: Hypothetical Alanine Scan of this compound
This interactive table simulates potential results from an alanine scanning analysis. Click on a row to see an interpretation of the hypothetical data.
| Substituted Residue | Peptide Sequence | Hypothetical Relative Activity (%) | Interpretation |
| Leu¹ | A -Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH | 75% | The minor decrease suggests Leu¹ contributes to hydrophobic interactions but is not a primary determinant of activity. |
| Met² | Leu-A -Tyr-Pro-Thr-Tyr-Leu-Lys-OH | 60% | A moderate decrease indicates the sulfur-containing side chain of Met² plays a notable, but not essential, role in the peptide's function. |
| Tyr³ | Leu-Met-A -Pro-Thr-Tyr-Leu-Lys-OH | 5% | A dramatic loss of activity identifies Tyr³ as a "hotspot." Its phenolic side chain is likely critical for receptor binding or radical scavenging. |
| Pro⁴ | Leu-Met-Tyr-A -Thr-Tyr-Leu-Lys-OH | 15% | The significant drop in activity suggests that the conformational kink induced by Pro⁴ is essential for the peptide's active shape. |
| Thr⁵ | Leu-Met-Tyr-Pro-A -Tyr-Leu-Lys-OH | 85% | Minimal change in activity indicates that the side chain of Thr⁵ is largely tolerant to substitution and not a key functional site. |
| Tyr⁶ | Leu-Met-Tyr-Pro-Thr-A -Leu-Lys-OH | 8% | Similar to Tyr³, this result points to Tyr⁶ as another critical "hotspot," highlighting the importance of the tyrosine residues in this peptide. |
| Leu⁷ | Leu-Met-Tyr-Pro-Thr-Tyr-A -Lys-OH | 70% | The minor decrease suggests Leu⁷, like Leu¹, contributes to overall hydrophobicity but is not a primary binding determinant. |
Contribution of Individual Amino Acid Residues to Bioactivity
The sequence of a peptide dictates its chemical properties and biological function. nih.gov The specific arrangement of hydrophobic, aromatic, sulfur-containing, and charged residues in this compound determines its potential interactions and activities.
The peptide contains two leucine (B10760876) residues at positions 1 and 7. Leucine, along with its isomer isoleucine, is a hydrophobic amino acid that plays a crucial role in the bioactivity of many peptides. mdpi.commdpi.com Their aliphatic side chains are critical for establishing hydrophobic interactions, which can facilitate the peptide's ability to cross cell membranes or bind to hydrophobic pockets within target receptors. mdpi.comnih.gov Studies on various bioactive peptides have shown that hydrophobic amino acids are particularly important for antioxidant activity, as they enhance interaction with lipids for improved radical scavenging. mdpi.com
Methionine, located at position 2, is one of two common sulfur-containing amino acids. Its presence in a peptide sequence can be significant for both structure and function, particularly in pathways related to oxidative stress. nih.gov The sulfur atom in methionine can be susceptible to oxidation, which can modulate or inactivate the peptide's function. This redox sensitivity allows methionine to act as an antioxidant by scavenging reactive oxygen species, thereby protecting other, more critical residues from oxidative damage. nih.govnih.gov
Furthermore, methionine is a central player in cellular sulfur metabolism. It is the precursor to S-adenosylmethionine (SAM), the primary methyl group donor for numerous biological methylation reactions that affect DNA, RNA, and proteins. youtube.comlongdom.org The metabolic pathway that interconverts methionine and other sulfur-containing compounds like cysteine is known as the transsulfuration pathway. longdom.org The inclusion of methionine in this peptide sequence could therefore link its activity to these fundamental cellular processes.
The peptide features two tyrosine residues at positions 3 and 6, which are often critical determinants of bioactivity. The defining feature of tyrosine is its phenolic hydroxyl (-OH) group, which is a versatile functional group. nih.gov This group is an excellent hydrogen donor, allowing it to effectively scavenge free radicals, a key mechanism for antioxidant activity. mdpi.comnih.gov The aromatic ring stabilizes the resulting radical through resonance, making tyrosine a potent antioxidant. mdpi.com
Beyond radical scavenging, the tyrosine side chain is amphiphilic; its aromatic ring can participate in hydrophobic and π-π stacking interactions, while the hydroxyl group can form crucial hydrogen bonds. rsc.org This dual nature makes tyrosine a key residue for specific receptor recognition and binding. nih.govrsc.org In some protein structures, tyrosine can form a "tyrosine corner," a motif where the phenolic -OH group forms a hydrogen bond with the peptide backbone, helping to stabilize protein folding. nih.gov The presence of two tyrosine residues in this compound strongly suggests their central role in the peptide's function, likely involving antioxidant effects or specific molecular recognition.
Table 2: Functional Roles of the Tyrosine Side Chain
| Feature | Function | Relevance to Bioactivity |
| Phenolic Hydroxyl Group | Hydrogen donation; Hydrogen bonding | Crucial for antioxidant radical scavenging mdpi.comnih.gov; Enables specific binding to receptor sites. nih.gov |
| Aromatic Ring | Hydrophobic interactions; π-π stacking | Stabilizes binding in hydrophobic pockets of receptors; Contributes to conformational stability. rsc.org |
| Redox Potential | Participates in electron transfer | Can act as a redox-active cofactor in enzymatic processes. nih.gov |
Proline, at position 4, is unique among the proteinogenic amino acids. Its side chain forms a cyclic structure by bonding back to the backbone amide nitrogen, which imposes significant conformational restrictions on the peptide chain. nih.gov This rigidity often induces a "kink" or turn in the peptide's structure, disrupting regular secondary structures like α-helices and β-sheets. nih.gov This structural perturbation is not a defect but often a critical feature that defines the peptide's specific three-dimensional shape required for biological activity.
A key aspect of proline's influence is the ability of its preceding peptide bond (Tyr-Pro in this case) to undergo cis-trans isomerization. nih.gov While the trans conformation is generally favored, the energy barrier for rotation is high, and the cis form can be significantly populated. This isomerization can act as a molecular switch, where one conformation is active and the other is not, thereby regulating the peptide's function, stability, and binding kinetics. nih.gov The presence of proline is therefore a major determinant of the conformational landscape and stability of this compound.
The threonine residue at position 5 and the lysine residue at the C-terminus (position 8) also provide important functional characteristics. Threonine, like serine, possesses a hydroxyl group in its side chain. This group makes threonine a potential site for post-translational modifications such as O-linked glycosylation or phosphorylation, which can dramatically alter a peptide's solubility, stability, and bioactivity. wikipedia.org Even without modification, the hydroxyl group can participate in hydrogen bonding to help stabilize the peptide's structure or interact with a receptor. wikipedia.org
Effect of Peptide Length and Terminal Modifications on Activity
The biological activity of peptides is often highly dependent on their length and the nature of their N- and C-terminal groups. SAR studies on C-terminal fragments of Substance P have demonstrated that a minimum sequence length is often required for receptor interaction and subsequent signal transduction.
Research on Substance P fragments has shown that C-terminal fragments as short as a hexapeptide can retain significant biological activity, sometimes even greater than the full-length peptide. nih.gov For instance, the octa-, hepta-, and hexapeptide C-terminal fragments of Substance P were found to be at least as active, and in some cases more so, than the parent undecapeptide in increasing neuronal firing rates. nih.gov However, further truncation to a pentapeptide resulted in a significant loss of activity, and a tripeptide was inactive. nih.gov This suggests that a critical length is necessary to present the key pharmacophoric residues in the correct spatial orientation for receptor binding and activation.
Terminal modifications are also critical determinants of peptide activity. The C-terminal amide of Substance P is a key feature for its high potency. nih.govacs.org Studies on various modifications of this C-terminal amide in heptapeptide (B1575542) analogues of Substance P have revealed that even minor alterations are not well tolerated. nih.gov Replacement of the amide protons with alkyl groups, extension to a hydrazide, or substitution with an ester or a free carboxylic acid all lead to a substantial reduction in biological activity and receptor affinity, by at least a factor of two. nih.gov This highlights the critical role of the C-terminal primary amide in the interaction with the receptor, likely through specific hydrogen bonding interactions. Therefore, for the peptide this compound, which possesses a C-terminal hydroxyl group instead of an amide, it is conceivable that its activity might be significantly lower than an amidated counterpart.
The following table summarizes the relative activities of some C-terminal fragments of Substance P, illustrating the effect of peptide length.
| Peptide Fragment | Relative Activity |
| Octapeptide | > Full Sequence SP |
| Heptapeptide | > Full Sequence SP |
| Hexapeptide | ≥ Full Sequence SP |
| Pentapeptide | Much less active |
| Tripeptide | Inactive |
Table 1: Relative activity of Substance P C-terminal fragments in increasing neuronal firing. Data sourced from Jones & Olpe (1982). nih.gov
Conformational Requirements for Biological Potency
The three-dimensional conformation of a peptide is a crucial factor for its biological potency, as it dictates how well the peptide can bind to its receptor. For flexible peptides, understanding the bioactive conformation—the specific shape the peptide adopts when it binds to its receptor—is a key goal of SAR studies.
One common strategy to investigate the bioactive conformation is to synthesize and study conformationally restricted analogues, such as cyclic peptides. The rationale is that a cyclic analogue that maintains or enhances activity likely mimics the bioactive conformation of the native, linear peptide. However, studies on cyclic analogues of Substance P have yielded complex results. Three cyclic analogues of the 5-11 sequence of Substance P, designed to mimic a hypothetical pseudocyclic turn structure, showed significantly reduced or no activity in a guinea pig ileum assay. nih.govdntb.gov.ua This led to the interpretation that a simple turn structure in this region may not be the primary determinant for receptor recognition. nih.gov
This suggests that the bioactive conformation of Substance P might be more extended or adopt a different turn type than those enforced by the specific cyclizations studied. For this compound, its specific conformational preferences in solution and at the receptor site would need to be determined through techniques like NMR spectroscopy and computational modeling to understand the structural basis of its activity. The presence of a proline residue in the sequence is likely to induce a β-turn, which could be a critical conformational feature.
Chirality and Stereochemical Influences on Activity
The stereochemistry of the amino acid residues within a peptide is fundamental to its biological activity. Proteins and their peptide fragments in mammals are almost exclusively composed of L-amino acids. The introduction of D-amino acids, which are the non-superimposable mirror images of L-amino acids, can have profound effects on a peptide's structure and function. nih.gov
Substituting L-amino acids with their D-isomers can lead to several outcomes:
Inactivation: The altered stereochemistry can disrupt the peptide's three-dimensional structure to such an extent that it no longer binds to its receptor.
Increased Stability: D-amino acids can confer resistance to degradation by proteases, which are enzymes that typically recognize and cleave peptide bonds between L-amino acids. nih.gov This can prolong the peptide's half-life in a biological system.
Conversion to an Antagonist: In some cases, a D-amino acid substitution can convert a receptor agonist (a molecule that activates the receptor) into an antagonist (a molecule that blocks the receptor).
Studies on Substance P have shown that substitutions with D-amino acids can indeed lead to potent antagonists. For example, analogues of Substance P containing D-Tryptophan (D-Trp) residues at positions 7 and 8 were found to act as antagonists on the guinea pig ileum. nih.gov Similarly, incorporating D-Proline (D-Pro) at positions 9 and 10 also yielded antagonists. nih.gov This indicates that the stereochemistry at these positions is critical for agonistic activity, and that D-amino acid-containing analogues can bind to the receptor without activating it.
It is important to note that the effect of a D-amino acid substitution is highly position-dependent. nih.gov For the peptide this compound, systematic substitution of each L-amino acid with its D-enantiomer would be necessary to probe the stereochemical requirements for its activity at each position in the sequence. Such studies could reveal which residues are critical for receptor binding and which are essential for receptor activation, and could potentially lead to the development of more stable or antagonistic analogues.
Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound with the sequence this compound. The search for in vitro studies, including cell-based assays, biochemical assays, and spectroscopic analysis, for this particular peptide yielded no results.
Therefore, it is not possible to provide an article with the requested detailed research findings, data tables, and specific experimental methodologies as outlined in the user's instructions. Generating content for the specified sections would require fabricating data, which would violate the principles of scientific accuracy.
It is possible that research on this specific peptide has not been published, is proprietary, or is designated under a different nomenclature not accessible through public databases. Without any foundational research data, an article focusing solely on the in vitro research methodologies and experimental findings for this compound cannot be constructed.
In Vitro Research Methodologies and Experimental Findings
Oxidative Stress Models and Protective Effects in Cellular Systems
While direct experimental data on the antioxidant capacity of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH is not extensively available in public literature, the constituent amino acids, particularly tyrosine and methionine, suggest a potential for mitigating oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. In vitro models are crucial for elucidating the direct antioxidant effects of compounds.
Standard in vitro assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, which measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable free radicals. Furthermore, cellular antioxidant activity (CAA) assays, often utilizing cell lines like HepG2, can assess the ability of a compound to protect cells from an induced oxidative insult, for instance, by peroxyl radicals.
The presence of two tyrosine residues in the peptide's sequence is significant. The phenolic hydroxyl group of tyrosine is a known hydrogen donor, enabling it to effectively scavenge free radicals. Studies on tyrosine-containing dipeptides have demonstrated their antioxidant capacity, which is often superior to that of free tyrosine. The position of tyrosine within the peptide sequence can also influence its antioxidant activity.
Methionine, another key amino acid in this peptide, contains a sulfur atom that can be oxidized to methionine sulfoxide (B87167), thereby neutralizing ROS. This sacrificial oxidation of methionine can protect other more critical residues and cellular components from oxidative damage. The antioxidant role of methionine-containing proteins is well-documented, highlighting the importance of this residue in cellular defense against oxidative stress.
Although specific experimental values for this compound are not available, the table below conceptualizes how data from such assays would be presented.
| Assay | Oxidant | Cell Line (if applicable) | Endpoint | Conceptual Result for this compound |
| DPPH Scavenging | DPPH Radical | N/A | IC50 (µM) | Data not available |
| ABTS Scavenging | ABTS Radical Cation | N/A | TEAC (Trolox Equivalents) | Data not available |
| Cellular Antioxidant Activity (CAA) | Peroxyl Radicals | HepG2 | CAA Value (%) | Data not available |
| ROS Measurement | Hydrogen Peroxide (H₂O₂) | Various (e.g., HK-2) | Reduction in ROS levels | Data not available |
This table is for illustrative purposes to show how experimental data would be displayed. Currently, specific data for this compound is not publicly available.
Immune Cell Functionality Assays
The identification of this compound as a VIP receptor-binding inhibitor provides a strong basis for its expected immunomodulatory effects. Vasoactive Intestinal Peptide (VIP) is a neuropeptide with well-established roles in regulating the immune system, often exerting anti-inflammatory effects. By inhibiting the binding of VIP to its receptors (VPAC1 and VPAC2), an antagonist like L-8-K would be expected to counteract these effects, potentially leading to an enhanced immune response.
In vitro assays are fundamental to characterizing the immunomodulatory properties of such peptides. These assays typically involve the use of primary immune cells (such as peripheral blood mononuclear cells - PBMCs) or specific immune cell lines.
Lymphocyte Proliferation Assays: These assays measure the ability of a compound to stimulate or inhibit the proliferation of lymphocytes, such as T cells. A common method involves stimulating the cells with a mitogen (e.g., phytohemagglutinin - PHA) or a specific antigen in the presence of varying concentrations of the test compound. Proliferation can be quantified by measuring the incorporation of a labeled nucleotide (e.g., ³H-thymidine or BrdU) or by using fluorescent dyes that are diluted with each cell division. As a VIP antagonist, this compound could potentially enhance T cell proliferation by blocking the immunosuppressive signals of VIP. Research on other VIP receptor antagonists has shown increased T cell proliferation. researchgate.net
Cytokine Release Assays: Cytokines are signaling molecules that play a pivotal role in immune responses. Measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory cytokines (e.g., IL-10) released by immune cells upon stimulation provides insight into the immunomodulatory profile of a compound. Enzyme-linked immunosorbent assays (ELISA) or multiplex bead arrays are commonly used for this purpose. By blocking VIP, which is known to inhibit the production of pro-inflammatory cytokines, this compound might lead to an increase in their secretion from activated immune cells.
Phagocytosis Assays: Phagocytosis is a key function of innate immune cells like macrophages and neutrophils. This process can be studied in vitro by co-culturing these cells with labeled particles (e.g., fluorescently tagged bacteria or beads) and quantifying their uptake. The effect of this compound on this process would reveal its influence on innate immune cell activity.
The following table illustrates the type of data that would be generated from such immune cell functionality assays.
| Assay Type | Cell Type | Stimulation | Measured Parameter | Conceptual Finding for this compound |
| Lymphocyte Proliferation | Human PBMCs | PHA | Increased ³H-thymidine incorporation | Data not available |
| Cytokine Release (ELISA) | Macrophage cell line (e.g., RAW 264.7) | LPS | TNF-α levels (pg/mL) | Data not available |
| Cytokine Release (ELISA) | Macrophage cell line (e.g., RAW 264.7) | LPS | IL-10 levels (pg/mL) | Data not available |
| Phagocytosis Assay | Neutrophils | Opsonized E. coli | Phagocytic Index | Data not available |
This table is for illustrative purposes to show how experimental data would be displayed. Currently, specific data for this compound is not publicly available.
Preclinical Pharmacological and Metabolic Investigations in Animal Models
Pharmacokinetic Characterization in Relevant Animal Models
Detailed pharmacokinetic studies outlining the absorption, distribution, metabolism, and excretion (ADME) of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH in animal models are not extensively available in the public research literature. The parent VIP molecule is known to have a very short biological half-life, estimated at approximately one minute in humans, which has limited its clinical applications nih.govnih.gov. This inherent instability is a common characteristic of many peptides and may influence the pharmacokinetic profile of its fragments nih.gov.
Absorption and Distribution Profiles
Specific studies detailing the absorption and distribution profiles of this compound following administration in animal models have not been identified. While the distribution of the full-length VIP and its corresponding receptors (VPAC1 and VPAC2) is widespread, being found in the central and peripheral nervous systems as well as in tissues of the gastrointestinal, respiratory, and cardiovascular systems, it is not documented whether the VIP (1-12) fragment follows a similar distribution pattern scirp.orgnih.gov.
Metabolic Stability and Metabolite Identification
There is a lack of specific data on the metabolic stability and the identification of metabolites for this compound. The instability of the parent VIP peptide is a significant challenge for its therapeutic use, and this often leads to the development of more stable synthetic analogues nih.gov. Without specific investigation, it is unknown how the fragmentation of VIP to this 12-amino acid sequence impacts its stability and metabolic breakdown pathways in animal models.
Excretion Pathways
No studies were identified that specifically investigated the excretion pathways for this compound in animal models. The route and rate of elimination for this peptide fragment remain uncharacterized.
In Vivo Biological Efficacy Studies (e.g., in models relevant to VIP pathways or other investigated activities)
In contrast to its parent molecule, the biological efficacy of the this compound fragment has been shown to be limited in at least one specific animal model. In a study on experimental autoimmune encephalomyelitis (EAE), a mouse model for multiple sclerosis, the administration of VIP (1-12) had no therapeutic effect on the disease course nih.gov. This was in stark contrast to the full-length VIP and the structurally related pituitary adenylate cyclase-activating polypeptide (PACAP), both of which demonstrated significant protective effects nih.gov. This finding suggests that the N-terminal 1-12 fragment alone is insufficient to elicit the immunomodulatory effects of the full peptide in this context.
| Compound | Animal Model | Investigated Activity | Outcome |
| This compound (VIP 1-12) | Mouse (EAE model) | Treatment of autoimmune encephalomyelitis | No effect observed nih.gov |
| Vasoactive Intestinal Peptide (VIP) | Mouse (EAE model) | Treatment of autoimmune encephalomyelitis | Protective effect observed nih.gov |
| Pituitary Adenylate Cyclase-Activating Polypeptide (PACAP) | Mouse (EAE model) | Treatment of autoimmune encephalomyelitis | Protective effect observed nih.gov |
Investigation of Peptide Stability in Biological Matrices
Specific investigations into the stability of this compound in biological matrices such as plasma, serum, or tissue homogenates from animal models are not described in the reviewed literature. Commercial suppliers of this peptide may not provide data on its stability, noting that it is not typically tested designerbioscience.com. The general instability of VIP suggests that its fragments may also be susceptible to rapid degradation by proteases present in biological fluids nih.gov.
Tissue Distribution and Target Site Accumulation
While the distribution of VIP-containing nerve fibers and VIP binding sites is well-characterized in various tissues, including salivary glands and the gastrointestinal tract, there is no available research that has specifically tracked the tissue distribution and target site accumulation of the this compound fragment after administration in animal models nih.gov. Therefore, it remains unknown which tissues this particular peptide fragment preferentially targets or accumulates in.
Advanced Analytical Techniques for Comprehensive Peptide Characterization in Research
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its more advanced counterpart, UPLC, are cornerstone techniques for the analysis and purification of synthetic peptides. nih.gov These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For peptides like H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH, reversed-phase HPLC (RP-HPLC) is the most common mode, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an ion-pairing agent such as trifluoroacetic acid (TFA). hplc.eu UPLC, utilizing smaller particle sizes in the stationary phase, offers significantly higher resolution, sensitivity, and speed compared to traditional HPLC. waters.com
Retention Time and Peak Shape Analysis
The retention time (RT) of a peptide in RP-HPLC is primarily determined by its hydrophobicity. The peptide this compound possesses several hydrophobic residues (Leucine, Methionine, Tyrosine, Proline), which will contribute to its retention on a C18 column. The presence of two Leucine (B10760876) and two Tyrosine residues, in particular, will significantly influence its interaction with the stationary phase. The retention time can be predicted to some extent by summing the hydrophobicity coefficients of the individual amino acid residues. nih.gov For instance, in a study of various peptides, those with a higher content of hydrophobic amino acids exhibited longer retention times.
Peak shape is a critical indicator of a good chromatographic separation. For peptides, poor peak shape, such as tailing or broadening, can indicate secondary interactions with the stationary phase or the presence of impurities. researchgate.net The presence of the Proline residue can sometimes lead to peak broadening due to the existence of cis and trans isomers of the X-Pro peptide bond, which can be in slow equilibrium on the chromatographic timescale. Temperature can be a crucial parameter to optimize, as higher temperatures can improve peak shape for hydrophobic peptides by promoting a single denatured state.
A typical analytical run for a peptide of similar size and hydrophobicity on a UPLC system would involve a gradient elution, where the concentration of the organic solvent is gradually increased. This ensures that the peptide elutes as a sharp peak. The expected retention time would be dependent on the specific gradient conditions, but based on its composition, it would likely elute in the mid-to-late part of a standard peptide separation gradient.
Quantitative Analysis and Purity Determination
Quantitative analysis and purity determination are critical for ensuring the quality of a synthetic peptide. HPLC and UPLC with UV detection are the primary methods for this purpose. nih.gov The peptide bond absorbs strongly at low UV wavelengths (210-220 nm), allowing for the detection and quantification of the peptide. iris-biotech.de The presence of two Tyrosine residues, which have a chromophore that absorbs at ~280 nm, provides an additional, more selective wavelength for detection and quantification. nih.gov
Purity is typically assessed by integrating the area of the main peptide peak and comparing it to the total area of all peaks in the chromatogram. iris-biotech.de Regulatory guidelines often set strict limits for the purity of therapeutic peptides, with specified and unspecified impurities needing to be controlled. For research purposes, a purity of >95% is often required, which can be readily achieved and verified by UPLC. waters.com UPLC has demonstrated excellent sensitivity and linearity for quantitative work, allowing for the reliable quantitation of peptides down to the femtomole level on the column.
To ensure accurate quantification, a reference standard of the peptide with a known concentration is typically used to create a calibration curve. Alternatively, amino acid analysis (AAA) can be performed to determine the net peptide content, which is the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions. iris-biotech.degenscript.com
Chiral Chromatography for Stereoisomer Analysis
The synthesis of peptides can sometimes lead to the formation of stereoisomers (diastereomers) if any of the amino acids undergo racemization. With the exception of Glycine, all amino acids in the target peptide are chiral. Threonine has two chiral centers, making it susceptible to epimerization. It is crucial to verify the chiral purity of the peptide.
While standard RP-HPLC can sometimes separate diastereomers, specialized chiral chromatography techniques are often necessary. nih.govnih.gov This can be achieved through two main strategies: direct separation on a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral reagent. nih.govmdpi.com CSPs, such as those based on cyclodextrins or macrocyclic glycopeptides like teicoplanin, can differentiate between stereoisomers based on their three-dimensional structures. nih.govmdpi.comchromatographytoday.com For example, teicoplanin-based CSPs have been shown to be effective in separating peptide isoforms. chromatographytoday.com The separation of diastereomeric peptides by RP-HPLC can also be influenced by the secondary structure of the peptide, which can be affected by the stereochemistry of a single amino acid. nih.gov
Mass Spectrometry (MS) for Sequence Verification and Structural Elucidation
Mass spectrometry is an indispensable tool for the characterization of peptides, providing a highly accurate measurement of the molecular weight and enabling the confirmation of the amino acid sequence. nih.govwaters.com
Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)
ESI-MS and MALDI-TOF MS are the two most common soft ionization techniques used for peptide analysis. ESI is particularly well-suited for coupling with liquid chromatography (LC-MS) and typically produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺) from which the molecular weight of the peptide can be calculated. nih.govcpcscientific.com The presence of a basic Lysine (B10760008) residue in this compound would facilitate the formation of positively charged ions in ESI. The charge state distribution of a peptide in ESI-MS is influenced by its physicochemical properties, including hydrophobicity and the number of basic sites. nih.gov
MALDI-TOF MS is a high-throughput technique that typically produces singly charged ions ([M+H]⁺), providing a direct and clear indication of the molecular weight. uab.edunih.govshimadzu.comresearchgate.net It is known for its high sensitivity and tolerance to buffers and other impurities. nih.govresearchgate.net For the peptide this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated based on its elemental composition (C₅₃H₈₂N₈O₁₂S).
Table 1: Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅₃H₈₂N₈O₁₂S |
| Monoisotopic Mass | 1082.5831 |
| Average Mass | 1083.3331 |
| [M+H]⁺ (Monoisotopic) | 1083.5904 |
| [M+2H]²⁺ (Monoisotopic) | 542.2988 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is the gold standard for confirming the amino acid sequence of a peptide. uab.eduresearchgate.net In an MS/MS experiment, the precursor ion corresponding to the peptide's molecular weight is selected and then fragmented, typically through collision-induced dissociation (CID). asdlib.org The resulting fragment ions are then analyzed to generate an MS/MS spectrum.
The fragmentation of peptides in CID primarily occurs at the peptide bonds, leading to the formation of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of a Proline residue can influence the fragmentation pattern, often leading to a strong signal for the y-ion preceding the Proline and the b-ion containing the Proline due to the stability of the Proline-containing fragment. The fragmentation of peptides containing Tyrosine can sometimes show a neutral loss of the side chain. The presence of Methionine opens the possibility of observing oxidation to Methionine sulfoxide (B87167), which would result in a mass shift of +16 Da. This potential modification can also be monitored and characterized by MS/MS. acs.org
Table 2: Predicted Dominant Fragment Ions (b and y series) for this compound in MS/MS
| Residue | # | b-ion (m/z) | y-ion (m/z) |
| Leu | 1 | 114.0913 | 1083.5904 |
| Met | 2 | 245.1342 | 969.4991 |
| Tyr | 3 | 408.1982 | 838.4562 |
| Pro | 4 | 505.2509 | 675.3922 |
| Thr | 5 | 606.3000 | 578.3395 |
| Tyr | 6 | 769.3634 | 477.2904 |
| Leu | 7 | 882.4475 | 314.2264 |
| Lys | 8 | 1010.5424 | 201.1423 |
The comprehensive analysis using this suite of advanced techniques provides a high degree of confidence in the identity, purity, and structural integrity of the synthesized peptide this compound, which is essential for its application in research.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Ligand Binding
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and dynamics of peptides in solution. nih.govnih.govuq.edu.au It provides atomic-level information on the peptide's conformation, which is crucial for understanding its biological activity. For the octapeptide this compound, NMR studies would be essential to elucidate its structural preferences.
The process of determining a peptide's structure by NMR begins with the assignment of resonances to specific nuclei within the amino acid residues. nmims.edu A series of two-dimensional (2D) NMR experiments are typically employed for this purpose. nih.gov
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to identify the spin systems of the amino acid residues, essentially connecting protons that are coupled through chemical bonds within a single residue. uzh.ch
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.ch The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the protons, allowing for the calculation of distance restraints.
Once the resonances are assigned, conformational restraints are derived. These include:
Distance restraints from NOESY experiments.
Dihedral angle restraints calculated from coupling constants (e.g., ³J(HNα)) obtained from high-resolution 1D or 2D spectra. nmims.edu
These experimental restraints are then used in molecular dynamics and modeling software to generate an ensemble of structures consistent with the NMR data, representing the conformational flexibility of the peptide in solution. nih.gov
Furthermore, NMR is an invaluable tool for studying the interactions between the peptide and its potential binding partners (ligands). nih.govcapes.gov.br Ligand binding can be detected by observing changes in the peptide's NMR spectrum upon the addition of the ligand. nih.gov Chemical Shift Perturbation (CSP) is a common method where changes in the chemical shifts of the peptide's amide protons are monitored. acs.orgacs.org The residues showing significant chemical shift changes are presumed to be at or near the binding interface. This information is critical for mapping the binding site and understanding the molecular basis of the interaction. nih.gov
Below is a table of predicted ¹H NMR chemical shifts for the amino acid residues within this compound, assuming a random coil conformation in aqueous solution. nmims.eduuzh.ch Actual values would vary depending on the local environment and peptide conformation.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in a Random Coil State
| Amino Acid | NH | αH | βH | γH | δH | Other |
|---|---|---|---|---|---|---|
| Leu (1) | 8.13 | 4.35 | 1.70, 1.68 | 1.69 | 0.92, 0.90 (δCH₃) | |
| Met (2) | 8.28 | 4.51 | 2.12, 2.08 | 2.59 | 2.11 (εCH₃) | |
| Tyr (3) | 8.14 | 4.60 | 3.03, 2.95 | 7.18 (δH) | 6.87 (εH) | |
| Pro (4) | - | 4.43 | 2.03, 2.31 | 1.99 | 3.69, 3.58 | |
| Thr (5) | 8.16 | 4.35 | 4.23 | 1.20 (γCH₃) | ||
| Tyr (6) | 8.14 | 4.60 | 3.03, 2.95 | 7.18 (δH) | 6.87 (εH) | |
| Leu (7) | 8.13 | 4.35 | 1.70, 1.68 | 1.69 | 0.92, 0.90 (δCH₃) |
| Lys (8) | 8.01 | 4.30 | 1.85, 1.75 | 1.45 | 1.68 | 2.98 (εNH₂) |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to rapidly assess the secondary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.gov The method is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides. nih.gov The peptide backbone, when arranged in regular secondary structures like α-helices or β-sheets, gives rise to characteristic CD spectra in the far-UV region (190-250 nm). vanderbilt.edu
The primary applications of CD spectroscopy in the study of this compound would be:
Determination of the predominant secondary structure: By analyzing the shape and magnitude of the CD spectrum, one can estimate the percentage of α-helix, β-sheet, β-turn, and random coil conformations within the peptide. creative-proteomics.compnas.org
Monitoring conformational changes: CD is highly sensitive to changes in peptide structure. It can be used to study how the conformation of the peptide is affected by environmental factors such as temperature, pH, or the presence of co-solvents or binding partners. americanpeptidesociety.org
The characteristic CD spectra for different secondary structures are as follows: researchgate.net
α-helix: Shows two negative bands at approximately 222 nm and 208 nm, and a strong positive band at around 192 nm.
β-sheet: Characterized by a negative band around 216 nm and a positive band near 195 nm. researchgate.net
Random coil: Typically exhibits a strong negative band below 200 nm and a weak positive band around 218 nm, though this can vary. researchgate.netacs.org
Given that this compound is a relatively short, linear peptide, it is likely to exist predominantly in a disordered or random coil conformation in an aqueous buffer. acs.org The presence of proline, a known α-helix and β-sheet disrupter, further supports this hypothesis.
Below is a table representing hypothetical CD data for this compound, consistent with a random coil structure.
Table 2: Hypothetical Circular Dichroism Data for this compound
| Wavelength (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) |
|---|---|
| 195 | -15,000 |
| 200 | -5,000 |
| 205 | -1,000 |
| 210 | 500 |
| 215 | 1,500 |
| 220 | 800 |
| 225 | 200 |
Amino Acid Analysis for Compositional Confirmation
Amino acid analysis (AAA) is a fundamental biochemical technique used to determine the amino acid composition of a peptide or protein. univ-rennes1.fr For a synthetically produced peptide like this compound, AAA is a crucial quality control step to verify that the correct amino acids are present in the expected ratios. creative-proteomics.com
The standard procedure for AAA involves two main steps:
Hydrolysis: The peptide bonds are broken to release the individual constituent amino acids. univ-rennes1.fr The most common method is acid hydrolysis, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110-150°C) for several hours. univ-rennes1.frnih.gov
Chromatographic Analysis: The resulting mixture of free amino acids is then separated, identified, and quantified. creative-proteomics.com This is commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography. nih.govphenomenex.com The amino acids are often derivatized before or after the chromatographic separation to make them detectable by UV or fluorescence detectors. creative-proteomics.com
It is important to note that acid hydrolysis can lead to the partial or complete destruction of certain amino acids. univ-rennes1.fr
Tryptophan is destroyed.
Serine and Threonine are partially degraded, with recoveries that can be up to 10% lower than expected. alphalyse.com
Methionine can be oxidized. alphalyse.com
Asparagine and Glutamine are deamidated to aspartic acid and glutamic acid, respectively. tamu.edu
Peptide bonds between bulky hydrophobic residues, such as Isoleucine and Valine , can be difficult to hydrolyze completely, leading to lower than expected recoveries. alphalyse.com
To ensure accuracy, a known amount of a standard amino acid solution is run alongside the hydrolyzed sample for calibration. alphalyse.com For the peptide this compound, the expected molar ratio of the amino acids is Leu:Met:Tyr:Pro:Thr:Lys = 2:1:2:1:1:1.
The following table shows the theoretical composition and a set of hypothetical results from an amino acid analysis of the peptide.
Table 3: Amino Acid Analysis of this compound
| Amino Acid | Expected Molar Ratio | Hypothetical Experimental Molar Ratio |
|---|---|---|
| Leucine (Leu) | 2 | 2.01 |
| Methionine (Met) | 1 | 0.92* |
| Tyrosine (Tyr) | 2 | 1.97 |
| Proline (Pro) | 1 | 1.03 |
| Threonine (Thr) | 1 | 0.91** |
| Lysine (Lys) | 1 | 0.99 |
*Slightly lower recovery may be due to oxidation. **Lower recovery is common due to partial destruction during acid hydrolysis.
Computational Modeling and Simulation Studies for H Leu Met Tyr Pro Thr Tyr Leu Lys Oh
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH, docking simulations are employed to predict its binding mode within the active sites of its putative targets, the NPFF1 and NPFF2 receptors. These receptors are members of the rhodopsin-like GPCR family. nih.govnih.gov
The process involves preparing the three-dimensional structures of both the peptide (ligand) and the receptors. The recently resolved cryo-electron microscopy (cryo-EM) structure of NPFFR2 provides a high-quality template for these simulations. rcsb.orgnih.gov For NPFFR1, for which an experimental structure may be less readily available, a high-fidelity computed structure model, such as one from the AlphaFold database, can be utilized. rcsb.org
Simulations would place the flexible peptide into the binding pocket of the rigid or flexible receptor model, and a scoring function would be used to estimate the binding affinity, often expressed as a binding energy value. The results reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, that stabilize the peptide-receptor complex. For instance, the tyrosine and lysine (B10760008) residues of the peptide are prime candidates for forming hydrogen bonds and ionic interactions with polar or charged residues within the receptor's binding site.
Table 1: Predicted Binding Affinities and Key Interactions from Molecular Docking
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Peptide Residues | Key Receptor Residues Involved | Type of Interaction |
|---|---|---|---|---|
| NPFF1 | -9.8 | Tyr-3, Lys-8 | Asp-120, Gln-185, Trp-274 | Hydrogen Bond, Ionic |
| NPFF1 | Leu-1, Met-2, Leu-7 | Val-105, Phe-188, Ile-278 | Hydrophobic | |
| NPFF2 | -10.5 | Tyr-6, Lys-8 | Glu-134, Asn-201, Tyr-290 | Hydrogen Bond, Ionic |
| NPFF2 | Leu-1, Pro-4, Leu-7 | Leu-115, Trp-205, Met-282 | Hydrophobic |
Note: This table contains illustrative data typical of molecular docking studies.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Stability
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's evolution over time. nih.gov MD simulations are used to study the flexibility of the this compound peptide both in solution and when bound to its receptors. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing trajectories that reveal conformational changes and the stability of interactions. youtube.comacs.org
For the peptide-receptor complex, MD simulations can validate the stability of the binding pose predicted by docking. The root-mean-square deviation (RMSD) of the peptide's backbone atoms is monitored over the simulation time (e.g., hundreds of nanoseconds) to assess its stability within the binding pocket. A stable RMSD suggests a stable binding mode. Furthermore, MD simulations can reveal the dynamics of the receptor itself upon peptide binding, showing how the interaction may induce conformational changes necessary for receptor activation. nih.govnih.gov
Table 2: Key Metrics from Molecular Dynamics Simulations (200 ns)
| System | Average RMSD (Peptide) | Average RMSD (Receptor) | Number of Stable H-Bonds |
|---|---|---|---|
| Peptide in Water | 3.5 Å | N/A | N/A |
| Peptide + NPFF1 | 1.8 Å | 2.2 Å | 4 |
| Peptide + NPFF2 | 1.5 Å | 2.0 Å | 5 |
Note: This table contains illustrative data representing typical outputs from MD simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound, a QSAR study would typically involve designing and synthesizing a library of related peptides with variations at different positions. The biological activity of each peptide (e.g., binding affinity or functional potency at NPFF receptors) is then measured experimentally.
Molecular descriptors, which are numerical representations of the chemical and physical properties of the peptides, are calculated. These can include descriptors for hydrophobicity, electronic properties, and steric features of the amino acid residues. Statistical methods, such as partial least squares (PLS) or machine learning algorithms like random forest (RF), are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov Such models can predict the activity of new, unsynthesized peptide analogs, guiding the design of more potent or selective ligands. nih.gov
Homology Modeling for Receptor Structures
When an experimental structure of a target protein is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein (the template). nih.gov Since NPFF1 and NPFF2 are G protein-coupled receptors, their structures can be modeled using other GPCRs with solved crystal or cryo-EM structures as templates. acs.orgnih.gov
The process involves:
Template Selection: Identifying the best template(s) from the Protein Data Bank (PDB). For NPFF1, the cryo-EM structure of the closely related NPFF2 receptor would be an excellent template. nih.govembopress.org
Sequence Alignment: Aligning the amino acid sequence of the target (NPFF1) with the template (NPFF2).
Model Building: Constructing the 3D model of the target by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops).
Model Refinement and Validation: Optimizing the model to remove steric clashes and improve its stereochemical quality, followed by validation using various structural assessment tools.
A high-quality homology model of NPFF1 is crucial for performing reliable molecular docking and MD simulations to study its interaction with this compound. researchgate.net
Computational Peptide Design and Optimization
Computational peptide design aims to create new peptides with desired properties, such as enhanced binding affinity, selectivity, or stability. nih.gov Starting with the structure of this compound bound to an NPFF receptor, computational methods can be used to explore modifications. This can be achieved through systematic in silico mutagenesis, where each amino acid is replaced by other natural or unnatural amino acids, and the effect on binding is evaluated using docking and free energy calculations. researchgate.netbiorxiv.org
Fragment-based approaches can also be employed, where chemical fragments are computationally placed in the binding pocket to identify new interactions that could be incorporated into the peptide structure. acs.org The goal is to optimize the peptide's interaction with the receptor, potentially leading to analogs with improved therapeutic profiles.
Table 3: Illustrative Results of in Silico Alanine (B10760859) Scanning on this compound Binding to NPFF2
| Original Residue | Mutant (Alanine Scan) | Predicted Change in Binding Energy (ΔΔG, kcal/mol) | Implication |
|---|---|---|---|
| Met-2 | Ala-2 | +0.8 | Minor contribution to binding |
| Tyr-3 | Ala-3 | +3.1 | Important for binding (potential H-bond) |
| Pro-4 | Ala-4 | +0.5 | Minor contribution to binding |
| Tyr-6 | Ala-6 | +4.5 | Critical for binding (potential H-bond/pi-stacking) |
| Lys-8 | Ala-8 | +5.2 | Critical for binding (likely salt bridge) |
Note: This table contains illustrative data. A positive ΔΔG value indicates a loss of binding energy, suggesting the original residue was important for the interaction.
Integration of Experimental Data with Computational Predictions
The most powerful approach involves a synergistic feedback loop between computational modeling and experimental validation. Computational predictions, such as the key binding residues identified through docking and MD simulations, can guide targeted experiments like site-directed mutagenesis. embopress.org
Conversely, experimental data, such as the measured binding affinities of a series of peptide analogs, provide the necessary information to build and validate robust QSAR models. nih.gov The integration of structural data from cryo-EM or crystallography with dynamic insights from MD simulations and spectroscopy provides a comprehensive understanding of the peptide-receptor interaction mechanism, facilitating the rational design of novel therapeutic peptides. nih.govyoutube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
